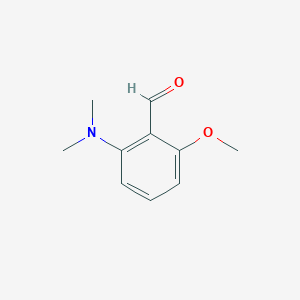
2-(Dimethylamino)-6-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)-6-methoxybenzaldehyde is an organic compound characterized by a benzene ring substituted with a dimethylamino group at the second position and a methoxy group at the sixth position, along with an aldehyde group at the first position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2,6-dimethoxybenzaldehyde as the starting material.
De-protection: The protecting group is then removed to yield the final product.
Industrial Production Methods:
Batch Process: The compound is synthesized in batches using controlled reaction conditions to ensure purity and yield.
Continuous Flow Process: For large-scale production, a continuous flow process may be employed to enhance efficiency and consistency.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can undergo reduction reactions, particularly at the aldehyde group.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) and amines are used in substitution reactions.
Major Products Formed:
Oxidation: 2-(Dimethylamino)-6-methoxybenzoic acid.
Reduction: 2-(Dimethylamino)-6-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Dimethylamino)-6-methoxybenzaldehyde finds applications in:
Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Used in the study of enzyme inhibitors and as a fluorescent probe.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Employed in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The dimethylamino group enhances its ability to bind to these targets, influencing biological pathways and processes.
Comparison with Similar Compounds
2-(Dimethylamino)ethanol: A compound with a similar dimethylamino group but different functional groups.
2-(Dimethylamino)ethyl methacrylate: Another compound with a dimethylamino group, used in polymer production.
Uniqueness: 2-(Dimethylamino)-6-methoxybenzaldehyde is unique due to its combination of functional groups, which allows for diverse chemical reactivity and applications compared to similar compounds.
Properties
IUPAC Name |
2-(dimethylamino)-6-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11(2)9-5-4-6-10(13-3)8(9)7-12/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUWDQWKJAYIQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=CC=C1)OC)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
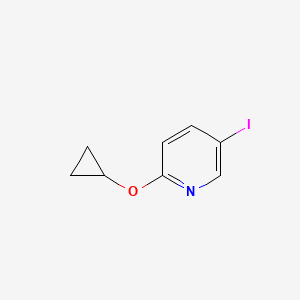
![4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B8052525.png)

![5-Tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B8052533.png)

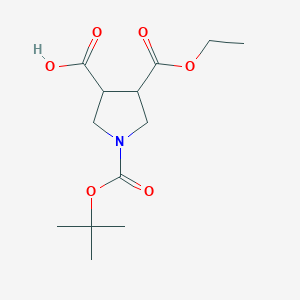


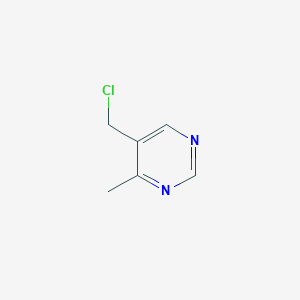
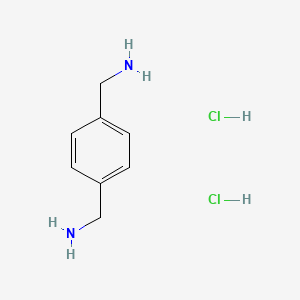
![2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine](/img/structure/B8052582.png)
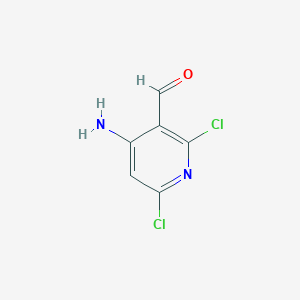
![8-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B8052595.png)
![2-(Difluoromethyl)-1-methyl-1H-benzo[d]imidazole-6-carbaldehyde](/img/structure/B8052597.png)
